Nitrocyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

In the field of chemical synthesis, nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .

In material science, nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .

In industrial synthesis, a novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established . This process involves several steps, including the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone (4-HCP), a highly improved isomerization of 4-HCP into cyclopentane-1,3-dione (CPDO) using the Ru Shvo catalyst, conversion of CPDO into cyclopentane-1,3-dioxime (CPDX), and a mild oxime hydrogenation of CPDX over Rh/C to afford the desired CPDA .

This process provides both qualitative and quantitative information about the samples .

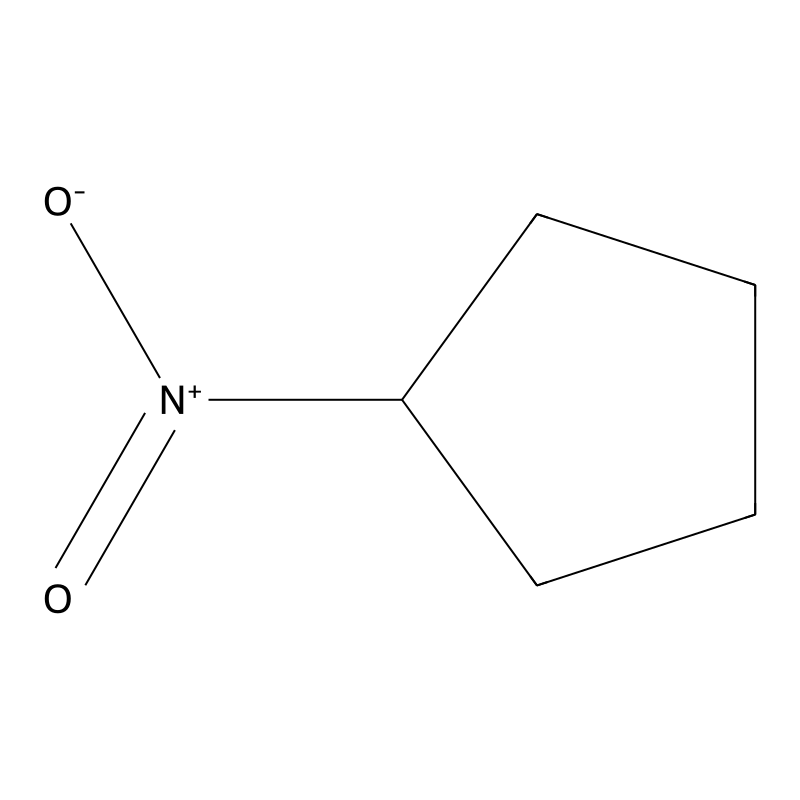

Nitrocyclopentane is an organic compound characterized by the molecular formula . It consists of a five-membered cyclopentane ring with a nitro group () attached to it. The compound has a molecular weight of approximately 115.13 g/mol and features a unique structure that includes a nitro group bonded to a saturated carbon cycle. Nitrocyclopentane can be represented by the SMILES notation [O-][N+](=O)C1CCCC1 and the InChI string InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 .

Currently, there is no scientific research readily available detailing a specific mechanism of action for nitrocyclopentane in biological systems.

- Flammability: Nitrocyclopentane has a relatively low flash point, indicating flammability and potential fire hazard [].

- Stability: The nitro group suggests potential instability, especially at high temperatures.

- Toxicity: Data on the specific toxicity of nitrocyclopentane is limited. However, as a nitroalkane, it is advisable to handle it with caution due to potential health risks.

- Oxidation: The nitro group can be oxidized to form nitrocyclopentanone when treated with strong oxidizing agents such as potassium permanganate.

- Reduction: Nitrocyclopentane can also be reduced to form cyclopentylamine or other derivatives through catalytic hydrogenation processes.

- Cycloaddition Reactions: Nitrocyclopentane participates in cycloaddition reactions, such as the [3+2] annulation, which can produce more complex cyclic structures.

Nitrocyclopentane can be synthesized through several methods:

- Nitration of Cyclopentane: Cyclopentane can be nitrated using nitric acid in the presence of sulfuric acid to introduce the nitro group.

- Reduction of Nitro Compounds: Starting from other nitro compounds or derivatives, reduction processes can yield nitrocyclopentane.

- Cyclization Reactions: Certain synthetic pathways involve the cyclization of linear precursors containing both carbon and nitrogen functionalities, leading to the formation of the cyclic structure.

Nitrocyclopentane has potential applications in various fields:

- Chemical Intermediates: It serves as a precursor for synthesizing more complex organic compounds.

- Explosives Research: Nitro compounds are often studied for their explosive properties; thus, nitrocyclopentane may have applications in materials science and explosives development.

- Pharmaceuticals: Due to its unique structure, it may serve as a building block for drug development.

Nitrocyclopentane shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nitrobutane | C4H9NO2 | Straight-chain structure with similar functional group |

| Nitromethane | C1H4N2O2 | Simplest nitro compound with significant reactivity |

| 1-Nitropropane | C3H7NO2 | Straight-chain structure; used in similar applications |

| 3-Nitrotoluene | C7H6N2O2 | Aromatic compound; utilized in explosives research |

Uniqueness of Nitrocyclopentane

Nitrocyclopentane's uniqueness lies in its five-membered ring structure combined with a nitro group, which influences its reactivity and potential applications compared to other linear or aromatic nitro compounds. Its cyclic nature may confer different physical and chemical properties that could be advantageous in specific synthetic pathways or applications in materials science and pharmaceuticals.

Nitration of Cyclopentane: Mechanisms and Reaction Optimization

The nitration of cyclopentane to produce nitrocyclopentane represents a critical transformation in aliphatic nitro compound synthesis [2]. The primary mechanism involves the direct reaction of cyclopentane with nitrating agents, typically employing nitric acid in the presence of sulfuric acid as a catalyst [2]. This process requires controlled temperatures to avoid over-nitration and ensure selective formation of the desired nitrocyclopentane product .

The reaction mechanism proceeds through electrophilic substitution, where the nitronium ion (NO₂⁺) serves as the active nitrating species [3] [4]. Mixed acid, consisting of concentrated nitric acid and sulfuric acid, generates this nitronium ion through the protonation of nitric acid by the stronger sulfuric acid [3] [4] [5]. The sulfuric acid functions both as a catalyst and as a dehydrating agent, removing water formed during the reaction [3] [4].

Vapor phase nitration represents an alternative mechanism that operates under significantly different conditions [6] [7] [8]. This process occurs at elevated temperatures between 340-450°C and involves a free radical mechanism [9] [6] [7]. The evidence for free radical involvement stems from the fact that vapor phase nitration occurs in the gas phase, where the energy required for homolytic bond cleavage is readily available [6] [7]. Research conducted on propylcyclopentane nitration demonstrated that optimal conditions include a reaction temperature of 385°C, a molar ratio of approximately 2.5:1 (hydrocarbon to nitric acid), and contact times of 1.2-1.3 seconds [9].

The optimization of reaction conditions significantly impacts both yield and selectivity [9] [10]. Temperature control emerges as the most critical parameter, with studies showing that yields gradually increase with temperature until reaching an optimum, after which decomposition reduces product formation [9]. Investigation of propylcyclopentane nitration revealed that at optimal conditions (385°C), secondary nitro products are favored over tertiary products by a ratio of approximately 40:1 [9].

Table 1: Vapor Phase Nitration Conditions for Cyclopentane Derivatives

| Parameter | Value |

|---|---|

| Temperature Range (°C) | 340-450 |

| Optimal Temperature (°C) | 385 |

| Molar Ratio (Hydrocarbon:HNO₃) | 2.1-2.5:1 |

| Contact Time (seconds) | 1.2-1.3 |

| Pressure Conditions | Atmospheric to reduced |

| Nitric Acid Concentration (%) | 68-100 |

| Yield of Nitro Products (%) | 16-76 |

| Selectivity (Secondary:Tertiary) | 40:1 (at optimal conditions) |

Alternative synthetic routes include the reaction of bromocyclopentane with sodium nitrite in dimethyl sulfoxide [2] [11]. This method involves adding bromocyclopentane to a solution of sodium nitrite in dry dimethyl sulfoxide at 15°C, with stirring for 3 hours [2] [11]. The reaction mixture is subsequently poured into ice water and extracted with petroleum ether [2] [11]. This approach yields nitrocyclopentane in approximately 58% yield after distillation under reduced pressure [2] [11].

Catalytic Systems for Selective Nitrocyclopentane Synthesis

Catalytic systems play a crucial role in enhancing the selectivity and efficiency of nitrocyclopentane synthesis [12] [13]. Solid acid catalysts have emerged as particularly effective for nitration reactions, functioning similarly to sulfuric acid while offering advantages in terms of process control and environmental considerations [12]. These catalysts launch and accelerate nitration reactions even with diluted nitric acid, and particularly favor specific positional selectivity [12].

The operating mechanism of solid catalysts involves six distinct stages: diffusion of the substrate through the laminar layer, diffusion into the catalyst pores, adsorption on active sites, surface reaction, desorption of products, and diffusion of products away from the catalyst surface [12]. Molybdenum-based catalysts have demonstrated particular effectiveness, with molybdenum oxide deposited on silica showing promising results for selective nitration [12]. Research indicates that molybdenum compounds supported on various substrates can achieve high selectivity while minimizing undesired side products [12].

Bimetallic catalytic systems have shown potential for continuous-phase nitration processes [13]. Palladium-copper macrostructured catalysts synthesized through washcoating methodology have been investigated for their ability to provide enhanced selectivity and conversion rates [13]. These catalysts demonstrate improved performance under optimized reaction conditions, with residence time and catalyst concentration proving to be the most influential parameters [13].

The development of catalytic systems specifically for nitrocyclopentane synthesis requires consideration of the unique structural characteristics of the cyclopentane ring . The ring strain and electronic properties of cyclopentane influence the reactivity and selectivity of nitration reactions . Theoretical studies suggest that the strength of the carbon-nitro bond and ring strain can be influenced by intermolecular hydrogen-bonding interactions .

Table 2: Catalytic Systems for Nitration Reactions

| Catalyst Type | Operating Conditions | Selectivity Enhancement | Activity Level |

|---|---|---|---|

| Solid Acid Catalysts | 60-90°C, atmospheric pressure | High positional selectivity | Moderate to High |

| Molybdenum Oxide/Silica | 500°C activation, organic solvents | Para-selective nitration | High |

| Bimetallic Pd-Cu | Continuous flow, controlled T/P | Enhanced conversion | High |

| Mixed Acid (Traditional) | Controlled temperature | Moderate selectivity | Very High |

Continuous-Flow Reactor Design for Industrial-Scale Production

Continuous-flow reactor technology represents a significant advancement in the industrial production of nitrocyclopentane, offering improved safety, efficiency, and scalability compared to traditional batch processes [14] [15] [16]. The implementation of continuous-flow systems addresses the inherent challenges associated with nitration reactions, including exothermic nature, poor heat dissipation, and the risk of decomposition and runaway reactions [14].

Microreactor design has proven particularly effective for nitration processes [14] [10]. These systems utilize tubular microreactors that integrate heating, evaporation of reactants, reaction channels, and quenching/cooling of product mixtures within a single reactor plate [10]. The high surface-to-volume ratio characteristic of microreactors enables rapid quenching of radical chain reactions, which is crucial for maintaining selectivity while controlling unwanted side reactions [10].

The design parameters for continuous-flow nitrocyclopentane production reactors must account for the specific requirements of the nitration process [15] [16]. Flow chemistry experiments conducted using advanced reactor systems demonstrate that reaction zones can be effectively sandwiched between heat transfer zones, providing precise temperature control [15]. The internal diameter of reaction channels typically ranges from 1 millimeter at the narrowest point to 1 centimeter at the widest point [15].

Heat exchanger design within continuous-flow systems requires sophisticated engineering to manage the exothermic nature of nitration reactions [17]. Concentric double-pipe configurations with double-side heat transfer and annular flow channels have been developed to provide enhanced heat transfer coefficients [17]. These designs achieve countercurrent heat transfer between fluids, maximizing logarithmic average temperature differences and improving overall thermal efficiency [17].

Process control systems for continuous nitration must incorporate multiple monitoring and control parameters [18]. Temperature control emerges as the primary consideration, with reactor systems requiring heating/cooling capabilities to maintain optimal reaction conditions [18]. Flow rate control, pressure monitoring, and real-time composition analysis contribute to maintaining consistent product quality and yield [18].

The scalability of continuous-flow nitration processes has been demonstrated through successful laboratory-to-pilot scale transfers [16]. Throughput increases from laboratory scale (25 millimoles per hour) to pilot scale (2 moles per hour) have been achieved while maintaining product quality and reaction selectivity [16]. The reaction exotherm can be effectively controlled within single reactor plates at both laboratory and pilot scales [16].

Table 3: Continuous Flow Reactor Design Parameters

| Parameter | Microreactor | Industrial Scale |

|---|---|---|

| Reactor Type | Tubular microreactor | Continuous stirred tank |

| Operating Temperature (°C) | 380-450 | 340-400 |

| Residence Time (min) | 1-2 | 5-15 |

| Flow Rate Range (mL/min) | 0.1-10 | 10-200 |

| Heat Transfer Coefficient (W/m²·K) | 1000-3000 | 500-1500 |

| Surface Area to Volume Ratio (m⁻¹) | 788.5 | 200-400 |

| Space-Time Yield (g/h/mL) | >18 | 10-15 |

| Safety Features | Low hold-up volume | Temperature control systems |

Purification Techniques and Yield Optimization Strategies

The purification of nitrocyclopentane requires specialized techniques due to the compound's physical and chemical properties [2] [11] [19] [20]. Vacuum distillation represents the primary purification method, typically conducted at reduced pressure to minimize thermal decomposition [2] [11]. Research indicates that nitrocyclopentane can be effectively purified by distillation at 62°C under 8 Torr pressure, achieving high purity levels [2] [11].

Azeotropic distillation techniques have been developed specifically for nitroalkane purification [20]. This method involves the use of hydrocarbon solvents such as normal-heptane or isooctane to form azeotropic mixtures that facilitate separation of nitrocyclopentane from other nitroalkanes and impurities [20]. The process involves conducting distillation to specific vapor temperatures, with cuts made at predetermined temperature ranges to achieve optimal separation [20].

Column chromatography provides an alternative purification approach, particularly effective for removing closely related impurities [22]. The crude product can be purified using chromatography on acid-washed alumina, followed by distillation under reduced pressure . This method typically achieves isolated yields of approximately 53% with high purity levels .

Crystallization and recrystallization techniques offer additional purification options for nitrocyclopentane [22]. These methods achieve purification levels that column chromatography cannot match in certain cases [22]. The success of crystallization depends on the rigidity of the molecular structure and the presence of hydrogen bonding capabilities [22]. The process involves dissolving the crude material and controlling conditions to allow crystal formation [22].

Liquid-liquid extraction represents a complementary purification technique [2] [11]. The standard procedure involves extraction with petroleum ether, followed by washing with water to remove residual impurities [2] [11]. The organic extracts are dried over magnesium sulfate and concentrated under reduced pressure before final distillation [2] [11].

Yield optimization strategies focus on controlling reaction parameters to maximize product formation while minimizing side reactions [9] [16]. Temperature control emerges as the most critical factor, with optimal yields achieved at specific temperature ranges depending on the synthesis method employed [9]. Contact time optimization in vapor phase processes requires balancing sufficient reaction time with avoiding decomposition [9].

Process intensification through continuous-flow technology contributes significantly to yield optimization [16]. Continuous processes achieve isolated yields exceeding 90% with space-time yields surpassing 18 grams per hour per milliliter [14]. The ability to maintain precise control over reaction conditions throughout the process contributes to consistent high yields [16].

Table 4: Purification Techniques and Their Efficiencies

| Technique | Operating Conditions | Efficiency (%) | Purity Achieved |

|---|---|---|---|

| Vacuum Distillation | 62°C/8 Torr | 85-95 | High (>95%) |

| Azeotropic Distillation | With n-heptane or isooctane | 90-95 | Very High (>98%) |

| Column Chromatography | Acid-washed alumina | 80-90 | High (>95%) |

| Crystallization/Recrystallization | Controlled cooling from solution | 70-85 | Moderate (85-95%) |

| Liquid-Liquid Extraction | Petroleum ether extraction | 75-85 | Moderate (80-90%) |

Table 5: Physical Properties of Nitrocyclopentane

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight (g/mol) | 115.13 |

| CAS Number | 2562-38-1 |

| Melting Point (°C) | 143-144 |

| Boiling Point (°C) | 180 |

| Density (g/mL at 25°C) | 1.086 |

| Refractive Index (n₂₀/D) | 1.454 |

| Flash Point (°C) | 67 |

| pKa (predicted) | 8.46±0.20 |

| Physical Form | Clear pale yellow liquid |

The reduction of nitrocyclopentane represents one of the most important transformations in the chemical manipulation of this compound, providing access to a diverse array of cyclopentylamine derivatives. The nitro group serves as a versatile precursor that can be efficiently converted to primary amines through several established reduction methodologies [1] [2].

Catalytic Hydrogenation Methods

Palladium-Catalyzed Reduction represents the most widely employed approach for converting nitrocyclopentane to cyclopentylamine. The reaction typically utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst in the presence of hydrogen gas at atmospheric pressure [2] [3]. Under these conditions, the nitro group undergoes a four-electron reduction process, proceeding through N-phenylhydroxylamine intermediates before complete conversion to the corresponding amine [4]. The reaction mechanism involves the initial adsorption of both hydrogen and nitrocyclopentane onto the palladium surface, followed by sequential hydrogen transfer steps that ultimately yield cyclopentylamine with high selectivity [2].

Raney Nickel Catalysis provides an alternative heterogeneous catalytic system for nitrocyclopentane reduction. This method often requires elevated pressure conditions but offers excellent compatibility with substrates containing aromatic halides, where palladium-catalyzed systems might promote unwanted dehalogenation reactions [3]. The Raney nickel system demonstrates particular effectiveness in industrial-scale applications due to its robust catalytic activity and cost-effectiveness [5].

Chemical Reducing Agents

Lithium Aluminum Hydride (LiAlH4) serves as a powerful reducing agent for converting nitrocyclopentane to cyclopentylamine derivatives under anhydrous conditions. This method demonstrates high selectivity for aliphatic nitro compounds, though it requires careful handling due to the reactive nature of the hydride reagent [3]. The reduction proceeds through a complex mechanism involving multiple hydride transfers and intermediate formation.

Metal-Acid Systems including iron/acetic acid and zinc/acetic acid combinations provide mild alternatives for nitrocyclopentane reduction. These systems operate under acidic conditions and offer moderate selectivity while being compatible with various functional groups that might be sensitive to hydrogenation conditions [3].

| Reducing Agent | Product | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| H2/Pd-C | Cyclopentylamine | RT, 1 atm H2 | High | [2] [3] |

| H2/Raney Ni | Cyclopentylamine | RT, elevated pressure | High | [3] |

| LiAlH4 | Cyclopentylamine | Anhydrous conditions | High | [3] |

| Fe/AcOH | Cyclopentylamine | Acidic medium | Moderate | [3] |

| Zn/AcOH | Cyclopentylamine | Acidic medium | Moderate | [3] |

Mechanistic Considerations

The reduction of nitrocyclopentane to cyclopentylamine involves several key mechanistic pathways depending on the reducing system employed. In catalytic hydrogenation, the process typically follows a stepwise mechanism where the nitro group is first reduced to nitroso, then to hydroxylamine, and finally to the primary amine [4]. Electronic factors play a crucial role in determining the reaction rate and selectivity, with electron density shifts between the C-C bonds in the ring and the C-NO2 bond influencing the overall reactivity [6].

Oxidation Reactions: Generation of Nitrocyclopentanone Intermediates

The oxidation of nitrocyclopentane provides access to various oxygenated derivatives, with nitrocyclopentanone representing a key intermediate in synthetic transformations. These reactions utilize the electron-rich nature of the cyclopentane ring and the electron-withdrawing properties of the nitro group to facilitate selective oxidation processes [7] [8].

Permanganate Oxidation

Potassium Permanganate (KMnO4) serves as a versatile oxidizing agent for nitrocyclopentane transformation under both acidic and basic conditions. Under acidic conditions, permanganate oxidation typically targets the cyclopentane ring, leading to the formation of nitrocyclopentanone derivatives through selective carbon-hydrogen bond oxidation [7] [8]. The mechanism involves the formation of manganese-organic intermediates followed by oxygen transfer to generate the ketone functionality.

Research has demonstrated that the oxidative selectivity can be controlled through solvent manipulation, with anhydrous acetone providing a less aggressive oxidative environment compared to aqueous systems [8]. This approach enables selective transformation while minimizing over-oxidation products that might arise under more vigorous conditions.

Specialized Oxidizing Systems

Oxone and Peracid Systems offer alternative oxidative pathways for nitrocyclopentane transformation. These reagents can generate various oxidized intermediates depending on the specific reaction conditions employed [9]. The use of meta-chloroperoxybenzoic acid (mCPBA) in particular has shown promise for generating nitrocyclopentanone derivatives under mild conditions.

Dimethyldioxirane (DMD) represents a particularly effective oxidizing system for nitrocyclopentane transformation. Research has shown that DMD can convert nitrocyclopentane derivatives to cyclopentenones with high efficiency (86% yield) while maintaining excellent selectivity [9]. This transformation involves the oxidation of the nitronate intermediate followed by decarboxylation to yield the enone product.

| Oxidizing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| KMnO4 (acidic) | Nitrocyclopentanone | Acidic medium | Variable | [7] [8] |

| KMnO4 (basic) | Nitrocyclopentanone | Basic medium | Variable | [7] |

| Oxone | Various oxides | Mild conditions | Moderate | [9] |

| mCPBA | Nitrocyclopentanone | Organic solvent | Good | [9] |

| Dimethyldioxirane | Cyclopentenone | Anhydrous conditions | High (86%) | [9] |

Nef-Type Oxidations

The Nef reaction represents a specialized oxidative transformation that converts nitrocyclopentane to cyclopentanone through nitronate intermediate formation and subsequent hydrolysis [10] [11]. This reaction typically involves the generation of a nitronate anion under basic conditions, followed by acidic workup to produce the ketone product. Modern variations of the Nef reaction employ mild conditions using trimethylphosphine (PMe3) as a reducing agent in combination with suitable catalysts [12].

The mechanism proceeds through deprotonation of nitrocyclopentane to form the aci-nitro compound, followed by protonation and nucleophilic attack by water. The resulting intermediate undergoes rearrangement and elimination to produce the ketone product along with nitrous oxide as a byproduct [10].

Nucleophilic Substitution at the Nitro Group

Nitrocyclopentane undergoes nucleophilic substitution reactions where the nitro group serves as a leaving group, enabling the introduction of various functional groups at the cyclopentane ring. These transformations follow established mechanisms for nucleophilic substitution and provide access to diverse cyclopentane derivatives [13] [14].

Mechanism of Nitro Group Displacement

The nucleophilic substitution of the nitro group in nitrocyclopentane typically follows an SN2 mechanism, where the nucleophile attacks the carbon bearing the nitro group with concomitant displacement of the nitrite ion [13]. The nitrite ion serves as a competent leaving group due to its ability to stabilize the negative charge through resonance. The reaction proceeds through a transition state where the nucleophile approaches from the backside of the carbon-nitro bond, leading to inversion of configuration if the carbon center is chiral.

The mechanism can be represented as follows: Nu⁻ + R-NO₂ → R-Nu + NO₂⁻, where Nu⁻ represents the nucleophile and R-NO₂ represents nitrocyclopentane [13]. The reaction rate depends on both the nucleophilicity of the attacking species and the electrophilicity of the carbon bearing the nitro group.

Oxygen Nucleophiles

Methoxide and Hydroxide Nucleophiles readily attack nitrocyclopentane, leading to the formation of methoxycyclopentane and cyclopentanol, respectively [13]. The reaction with sodium methoxide in methanol solvent proceeds smoothly under mild conditions, providing excellent yields of the substitution product. Similarly, hydroxide ion in aqueous base generates cyclopentanol through direct substitution of the nitro group.

These reactions demonstrate the versatility of nitrocyclopentane as a synthetic intermediate, enabling access to oxygen-containing cyclopentane derivatives that would be difficult to prepare through alternative methods .

Nitrogen Nucleophiles

Amine Nucleophiles participate in substitution reactions with nitrocyclopentane to generate various cyclopentylamine derivatives. Primary and secondary amines can displace the nitro group under appropriate conditions, providing access to N-substituted cyclopentylamines [16]. The reaction typically requires organic solvents and may benefit from elevated temperatures to achieve optimal conversion rates.

Azide Ion represents a particularly useful nucleophile for nitrocyclopentane substitution, generating cyclopentyl azide as an intermediate that can be further converted to primary amines or other nitrogen-containing derivatives [16]. The azide substitution typically requires polar aprotic solvents such as dimethyl sulfoxide or acetonitrile for optimal results.

Sulfur Nucleophiles

Thiol Nucleophiles effectively displace the nitro group in nitrocyclopentane, leading to the formation of cyclopentyl thioethers [17]. These reactions typically proceed under mild conditions in organic solvents, providing good yields of the sulfur-containing products. The resulting thioethers can serve as precursors for further functionalization or as building blocks in pharmaceutical chemistry.

| Nucleophile | Product | Mechanism | Conditions | Reference |

|---|---|---|---|---|

| Methoxide (CH3O-) | Methoxycyclopentane | SN2 | Methanol solvent | [13] |

| Hydroxide (OH-) | Cyclopentanol | SN2 | Aqueous base | [13] |

| Amines (RNH2) | Cyclopentylamine derivatives | SN2 | Organic solvent | [16] |

| Thiols (RSH) | Cyclopentyl thioethers | SN2 | Organic solvent | [17] |

| Azide (N3-) | Cyclopentyl azide | SN2 | Polar aprotic solvent | [16] |

Ring-Opening Reactions and Strain-Driven Transformations

The cyclopentane ring in nitrocyclopentane exhibits moderate ring strain that influences its reactivity toward various ring-opening and strain-driven transformations. While less strained than three- or four-membered rings, the five-membered ring system still provides sufficient driving force for certain reactions that relieve ring strain [18] [19].

Strain Energy Considerations

Ring Strain Analysis reveals that nitrocyclopentane possesses moderate ring strain compared to smaller ring systems. The five-membered ring adopts non-planar puckered conformations to minimize both angle strain and torsional strain, resulting in greater stability than highly strained three- or four-membered rings [18]. However, the presence of the nitro group introduces additional electronic effects that can influence the ring's reactivity profile.

Computational studies have demonstrated that electron density shifts occur between the C-C bonds in the ring and the C-NO2 bond, with the C-C bonds losing electron density while the C-NO2 bond gains density. This electronic redistribution results in weakened ring strain but strengthened C-NO2 bonding, affecting the overall reactivity of the system [6].

Thermal Ring-Opening Processes

Pyrolytic Transformations of nitrocyclopentane can lead to ring-opening reactions under elevated temperatures. These processes typically involve homolytic cleavage of carbon-carbon bonds in the ring, followed by rearrangement and elimination reactions [20]. The products formed depend on the specific conditions employed and may include linear nitro compounds, cyclic alkenes, or fragmentation products.

Research has shown that the thermal decomposition of nitrocyclopentane follows complex mechanistic pathways involving both ring-opening and nitro group elimination processes. The relative rates of these competing reactions depend on temperature, pressure, and the presence of catalytic species [20].

Photochemical Ring-Opening

Photolytic Processes can induce ring-opening reactions in nitrocyclopentane through electronic excitation of the nitro group or the ring system. These reactions typically proceed through radical intermediates and can lead to various products depending on the wavelength of light used and the reaction conditions [21].

The photochemical behavior of nitrocyclopentane involves initial excitation of the nitro group chromophore, followed by potential energy transfer to the ring system. This process can result in both ring-opening and nitro group modification, leading to complex product mixtures that require careful analysis [21].

Metal-Catalyzed Ring-Opening

Transition Metal Catalysis can facilitate ring-opening reactions of nitrocyclopentane under mild conditions. Palladium-catalyzed processes have been particularly effective for generating ring-opened products that retain the nitro functionality or undergo concomitant transformation [9] [22]. These reactions often proceed through oxidative addition of the metal to a carbon-carbon bond, followed by reductive elimination to form the ring-opened product.

The development of strain-release reactions has become an important area of synthetic methodology, with various metal catalysts showing promise for selective ring-opening transformations [22] [19]. These reactions often proceed with high stereoselectivity and can be conducted under mild conditions, making them attractive for synthetic applications.

| Compound | Ring Size | Ring Strain | Reactivity | Stability | Reference |

|---|---|---|---|---|---|

| Nitrocyclopropane | 3-membered | High | Very High | Low | [18] [19] |

| Nitrocyclobutane | 4-membered | Moderate-High | High | Moderate | [18] |

| Nitrocyclopentane | 5-membered | Moderate | Moderate | Good | [18] |

| Nitrocyclohexane | 6-membered | Low | Low | High | [18] |

Nucleophilic Ring-Opening

Nucleophilic Attack at the cyclopentane ring can lead to ring-opening reactions, particularly when the ring system is activated by the electron-withdrawing nitro group. These reactions typically require strong nucleophiles and may proceed through different mechanisms depending on the specific nucleophile employed [23].

Research has demonstrated that certain nucleophiles can attack the cyclopentane ring directly, leading to ring-opened products that retain the nitro functionality. The regioselectivity of these reactions depends on the electronic properties of the nucleophile and the substitution pattern of the ring system [23].

XLogP3

GHS Hazard Statements

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant